molecular formula C10H9F2N3 B6335251 1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-3-amine CAS No. 1240569-87-2

1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-3-amine

Cat. No.: B6335251
CAS No.: 1240569-87-2
M. Wt: 209.20 g/mol
InChI Key: MCUQEUWBKHKETE-UHFFFAOYSA-N
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Description

1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a difluorophenyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 2,6-difluorobenzyl chloride with 3-amino-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine
  • 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Comparison: 1-[(2,6-Difluorophenyl)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole moiety. This structural uniqueness imparts distinct chemical and biological properties compared to similar compounds. For instance, the difluorophenyl group can enhance the compound’s stability and bioactivity, making it a valuable candidate for various applications .

Properties

IUPAC Name

1-[(2,6-difluorophenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2N3/c11-8-2-1-3-9(12)7(8)6-15-5-4-10(13)14-15/h1-5H,6H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCUQEUWBKHKETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=CC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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